N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-3-carboxamide
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Overview
Description
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxadiazole ring, a sulfonyl group, and a pyridine carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzoxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe final step involves coupling the benzoxadiazole derivative with pyridine-3-carboxamide through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other reducible moieties within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts or bases to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzoxadiazole or pyridine rings .
Scientific Research Applications
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety, which can exhibit fluorescence under certain conditions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The sulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action could include inhibition of specific enzymes or receptors, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-3-carboxamide stands out due to its unique combination of a benzoxadiazole ring and a pyridine carboxamide moiety. This combination imparts distinct chemical and physical properties, such as fluorescence and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13N5O4S |
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Molecular Weight |
347.35 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N5O4S/c20-14(10-3-2-6-15-9-10)16-7-8-17-24(21,22)12-5-1-4-11-13(12)19-23-18-11/h1-6,9,17H,7-8H2,(H,16,20) |
InChI Key |
DMLXGNZDEMIATD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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